Ethyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate
CAS No.: 1219412-89-1
Cat. No.: VC0042151
Molecular Formula: C₁₄H₂₀NO₇P
Molecular Weight: 345.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219412-89-1 |
|---|---|
| Molecular Formula | C₁₄H₂₀NO₇P |
| Molecular Weight | 345.28 |
| IUPAC Name | ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate |
| Standard InChI | InChI=1S/C14H20NO7P/c1-4-21-13(16)12(23(18,19-2)20-3)15-14(17)22-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,15,17) |
| SMILES | CCOC(=O)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Functional Groups
The IUPAC name, ethyl 2-dimethoxyphosphoryl-2-(phenylmethoxycarbonylamino)acetate, reflects its esterified carboxylate group (), a central amino group protected by a benzyloxycarbonyl (Cbz) group (), and a dimethoxyphosphoryl () substituent . The Cbz group enhances stability during synthetic procedures, while the phosphoryl moiety contributes to reactivity in nucleophilic substitution and cross-coupling reactions .
Molecular Geometry and Stereoelectronic Effects
The compound’s geometry is influenced by the electron-withdrawing phosphoryl group, which polarizes the adjacent carbonyl and amino groups. Computational studies suggest that the phosphoryl oxygen atoms engage in intramolecular hydrogen bonding with the amide N–H, stabilizing a planar conformation that facilitates interactions with biological targets .
Synthesis and Reaction Mechanisms
Stepwise Synthetic Pathways
The synthesis typically involves sequential protection, phosphorylation, and esterification steps :
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Protection of the Amino Group:
Glycine derivatives are protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base . -
Phosphorylation:
The α-carbon is phosphorylated via reaction with dimethoxyphosphoryl chloride () or phosphorus trichloride () followed by trimethyl phosphite () . For example, methyl 2-(benzyloxycarbonylamino)-2-methoxyacetate reacts with in toluene at 70°C for 12 hours, followed by to yield the phosphorylated product . -
Esterification:
Ethyl esterification is achieved using ethanol under acidic conditions, yielding the final product with >90% purity after column chromatography .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cbz Protection | Benzyl chloroformate, NaHCO₃ | 85–93% | |
| Phosphorylation | , , toluene, 70°C | 67–90% | |
| Esterification | Ethanol, HCl, RT | 75–88% |
Mechanistic Insights
The phosphorylation proceeds via a nucleophilic attack of the α-carbon on the electrophilic phosphorus center, forming a tetrahedral intermediate that collapses to release HCl . Steric hindrance from the Cbz group necessitates prolonged reaction times (12–24 hours) to achieve complete conversion .
Physicochemical Properties
Physical Properties
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Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate .
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Stability: Stable under inert atmospheres but hydrolyzes in aqueous acidic or basic conditions due to the labile phosphoryl ester bond .
Spectroscopic Data
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FT-IR: Peaks at 1732 cm⁻¹ (C=O ester), 1520 cm⁻¹ (N–H bend), and 1050 cm⁻¹ (P=O stretch) .
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¹H NMR (CDCl₃): δ 7.31–7.44 (m, 5H, Ar–H), 5.03–5.30 (m, 2H, CH₂Ph), 4.31 (q, 2H, OCH₂CH₃), 1.33 (t, 3H, CH₃) .
Applications in Synthetic Chemistry
Intermediate in Peptide Mimetics
The compound serves as a precursor for phosphonopeptides, where the phosphoryl group mimics the tetrahedral transition state of protease substrates. For example, it has been used in asymmetric nickel-catalyzed cross-couplings to synthesize unnatural α-amino acids .
Enzyme Inhibition Studies
Preliminary studies indicate inhibitory activity against metalloproteases, with IC₅₀ values in the micromolar range. Molecular docking simulations suggest the phosphoryl oxygen coordinates with active-site zinc ions.
Comparative Analysis with Structural Analogues
The ethyl ester derivative balances solubility and reactivity, making it preferable for solution-phase peptide synthesis compared to methyl or benzyl analogues.
Challenges and Future Directions
Current synthetic routes suffer from moderate yields (67–90%) and lengthy purification steps . Future research could explore catalytic asymmetric phosphorylation or flow chemistry to improve efficiency . Additionally, in vivo studies are needed to validate its therapeutic potential as a protease inhibitor.
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